

An In-depth Technical Guide to the Spectroscopic Characterization of Phenothiazine-d8

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Compound of Interest

Compound Name: Phenothiazine-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **Phenothiazine-d8**, a deuterated analog of the core heterocyclic compound phenothiazine. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and a visualization of a relevant biological signaling pathway.

Phenothiazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] Deuterated analogs like **Phenothiazine-d8** are crucial as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, and for studying drug metabolism and pharmacokinetics.[2]

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Phenothiazine-d8**. Data for the non-deuterated parent compound, Phenothiazine, is provided for reference, as specific experimental data for the d8 analog is not widely published. The substitution of hydrogen with deuterium is expected to have a minimal effect on the electronic and vibrational properties, thus the UV-Vis and IR spectra will be very similar. In Mass Spectrometry, the molecular weight will increase by eight mass units. In NMR spectroscopy, the signals corresponding to the deuterated positions will be absent in the ^1H

NMR spectrum, and the corresponding carbons will show a characteristic triplet in the ^{13}C NMR spectrum due to C-D coupling.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Phenothiazine (in CDCl_3) Chemical Shift (δ) [ppm]	Phenothiazine-d8 (in CHCl_3) Expected Chemical Shift (δ) [ppm]	Expected Multiplicity (in ^{13}C NMR)
^1H	6.96 (m), 6.95 (m), 6.785 (m), 6.490 (m), 5.7 (br s, NH)[3]	N/A (signals for aromatic protons absent)	N/A
^{13}C	145.4, 136.9, 132.6, 127.1, 126.6, 123.7, 122.4, 122.0, 120.6, 119.3, 116.7, 116.2[4]	Similar to Phenothiazine	Triplet (for deuterated carbons)

Table 2: Infrared (IR) Spectroscopy Data

Phenothiazine Vibrational Mode	Expected Wavenumber (cm^{-1})[5]
N-H Stretch	~3340
C-H Aromatic Stretch	3050-3150
C=C Aromatic Ring Stretch	1574, 1474, 1445
C-N Stretch	~1243
C-S Stretch	~1080
C-H Aromatic Bend (out-of-plane)	740-833

Note: The C-D stretch vibrations in **Phenothiazine-d8** would appear at lower wavenumbers (around $2100\text{-}2300\text{ cm}^{-1}$) compared to the C-H stretches.

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Mode	Expected m/z	Key Fragments (for Phenothiazine)
Phenothiazine	Electron Ionization (EI)	199.0456 (M ⁺)[6]	167 ([M-S] ⁺), 198 ([M-H] ⁺)[7]
Phenothiazine-d8	Electron Ionization (EI)	207.0959 (M ⁺)	Expected fragments would show an increase of up to 8 mass units depending on the fragment.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Phenothiazine	Methanol	254, 318[7]	$\log \epsilon = 4.5, 3.6$
Phenothiazine-d8	Methanol	Expected to be very similar to Phenothiazine	Expected to be very similar to Phenothiazine

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Phenothiazine-d8** in approximately 0.7 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) in a clean, dry 5 mm NMR tube. The use of a non-deuterated solvent is crucial for observing the deuterium signal if desired, and for avoiding solvent peaks in the ¹H NMR spectrum.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**

- Acquire a standard one-pulse ^1H NMR spectrum.
- Set the spectral width to cover the aromatic region (typically 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio. The absence of aromatic proton signals will confirm the deuteration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the aromatic and aliphatic regions (typically 0-150 ppm).
 - The carbon atoms attached to deuterium will appear as triplets due to C-D coupling.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **Phenothiazine-d8** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

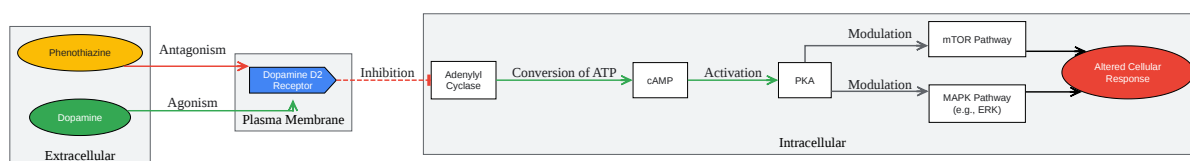
- Sample Preparation: Prepare a dilute solution of **Phenothiazine-d8** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
 - The molecular ion peak (M^+) will be observed at m/z corresponding to the molecular weight of **Phenothiazine-d8**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **Phenothiazine-d8** in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).
 - Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λ_{max}).

Signaling Pathway Visualization

Phenothiazines are known to exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors.[8][9] This interaction can modulate downstream signaling cascades, including the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways, which are also implicated in the potential anti-cancer properties of some phenothiazine derivatives.[10][11][12]



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Caption: Dopamine D2 Receptor Signaling Pathway and its modulation by Phenothiazine.

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